molecular formula C11H12N2O2 B2581015 3-(4-Methylbenzyl)imidazolidine-2,4-dione CAS No. 1691941-77-1

3-(4-Methylbenzyl)imidazolidine-2,4-dione

Cat. No.: B2581015
CAS No.: 1691941-77-1
M. Wt: 204.229
InChI Key: DQSYRAMENYOQIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Methylbenzyl)imidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various therapeutic agents. The structure of this compound consists of an imidazolidine ring substituted with a 4-methylbenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylbenzyl)imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 4-methylbenzylamine with glyoxal in the presence of a base to form the imidazolidine ring. The reaction is typically carried out under reflux conditions with a suitable solvent such as ethanol or methanol .

Another method involves the use of substituted benzoyl chlorides to prepare isothiocyanates, which then react with 5-(4-aminophenyl/benzyl)imidazolidine-2,4-dione. The base-catalyzed condensation of thioureas with bromoacetone in the presence of triethylamine yields the desired product.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylbenzyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized imidazolidine derivatives, reduced imidazolidine compounds, and substituted imidazolidine derivatives.

Scientific Research Applications

3-(4-Methylbenzyl)imidazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Methylbenzyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other imidazolidine-2,4-dione derivatives. Its 4-methylbenzyl group enhances its lipophilicity and potentially its ability to cross biological membranes, making it a valuable compound for medicinal chemistry .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)7-13-10(14)6-12-11(13)15/h2-5H,6-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSYRAMENYOQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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